6-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPYRIDIN-2-YL)PYRIMIDIN-4-AMINE
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Overview
Description
“Furan-2-yl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone” is a complex organic compound. The compound likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
There are many methods to synthesize furan compounds, and the specific method would depend on the other functional groups present in the molecule .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Furan compounds are known to undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques .Scientific Research Applications
Antipsychotic Potential
Research on butyrophenones, which have a structural relation to Furan-2-yl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone, indicates their potential as antipsychotic agents. These compounds show affinity for dopamine and serotonin receptors, suggesting their use in treating psychiatric disorders (Raviña et al., 2000).
Synthesis and Analgesic Activity
A study on the synthesis of new furochromone pyrimidine derivatives, including compounds structurally similar to Furan-2-yl derivatives, demonstrated analgesic and anti-inflammatory activities. This suggests the potential application of such compounds in pain and inflammation management (Abu‐Hashem & Youssef, 2011).
Novel Synthesis Techniques
Research into novel synthesis methods for compounds like 7-aminofuro and 7-aminothieno[2,3-d]pyridazin-4(5H)-one highlights the chemical versatility and potential for creating diverse derivatives of Furan-2-yl compounds (Koza et al., 2013).
Catalysis and Synthetic Applications
The study of In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, involving Furan-2-yl derivatives, showcases the utility of these compounds in synthetic organic chemistry, particularly in the synthesis of complex molecular structures (Reddy et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
furan-2-yl-[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-14-5-6-21-17(12-14)24-18-13-19(23-15(2)22-18)25-7-9-26(10-8-25)20(27)16-4-3-11-28-16/h3-6,11-13H,7-10H2,1-2H3,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLGZMUEZAENCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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